molecular formula C5H8Br2N2 B2613294 5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide CAS No. 2411294-03-4

5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide

Cat. No.: B2613294
CAS No.: 2411294-03-4
M. Wt: 255.941
InChI Key: YRDUQYQWWVFWBS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromomethyl group at the 5-position and a methyl group at the 2-position of the imidazole ring, with an additional hydrobromide salt form. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide typically involves the bromomethylation of 2-methyl-1H-imidazole. One common method is the reaction of 2-methyl-1H-imidazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted imidazole derivatives, such as azido, thiocyanato, or methoxy imidazoles.

    Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide involves the reactivity of the bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methyl-1H-imidazole;hydrochloride
  • 5-(Iodomethyl)-2-methyl-1H-imidazole;hydroiodide
  • 5-(Hydroxymethyl)-2-methyl-1H-imidazole

Uniqueness

5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs. This increased reactivity makes it a valuable intermediate in various chemical transformations and applications.

Properties

IUPAC Name

5-(bromomethyl)-2-methyl-1H-imidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUNMJHREFNVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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